molecular formula C23H27NO B3856627 2-adamantyl(4-methoxy-3-biphenylyl)amine

2-adamantyl(4-methoxy-3-biphenylyl)amine

Cat. No.: B3856627
M. Wt: 333.5 g/mol
InChI Key: VCEAEDQSYNEKJU-UHFFFAOYSA-N
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Description

2-Adamantyl(4-methoxy-3-biphenylyl)amine is a high-value chemical reagent designed for scientific research, strictly for non-human, non-veterinary applications. This compound belongs to a class of molecules known as Adamantanyl-Tethered-Biphenyl Amines (ATBAs), which have shown significant promise in biochemical and pharmacological research . Its primary research application is as a potent and selective ligand for the Oestrogen Receptor Alpha (ERα), a key therapeutic target in breast cancer research . Studies have demonstrated that structurally similar ATBA compounds exhibit superior binding affinity to ERα compared to established research tools like tamoxifen, effectively displacing endogenous oestradiol and inhibiting downstream signaling pathways . In vitro models using ERα-positive mammary carcinoma cells (e.g., MCF-7) have shown that these analogues significantly decrease cell viability and disrupt the formation of three-dimensional spheroids, suggesting potent anti-proliferative effects . The adamantane moiety is a well-known "lipophilic bullet" in medicinal chemistry, often incorporated to enhance a molecule's stability, lipophilicity, and its ability to interact with hydrophobic target sites . Researchers can utilize this compound as a key investigative tool to explore novel ERα modulation pathways and develop new approaches in oncological research.

Properties

IUPAC Name

N-(2-methoxy-5-phenylphenyl)adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO/c1-25-22-8-7-18(17-5-3-2-4-6-17)14-21(22)24-23-19-10-15-9-16(12-19)13-20(23)11-15/h2-8,14-16,19-20,23-24H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEAEDQSYNEKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Notable Properties/Applications Evidence ID
2-Adamantyl(4-methoxy-3-biphenylyl)amine Adamantyl + biphenyl + methoxy + amine Adamantyl, methoxy, biphenyl, amine High stability, lipophilicity, potential CNS targeting -
2-Adamantylamine hydrochloride Adamantyl + amine (HCl salt) Adamantyl, amine Used in antiviral research (e.g., influenza A)
3',4'-Difluoro[1,1'-biphenyl]-2-amine Biphenyl + fluorine + amine Biphenyl, fluorine, amine Enhanced electronic properties for agrochemicals
4-(4-Methoxyphenyl)butan-2-amine Methoxyphenyl + aliphatic amine Methoxy, aliphatic amine Intermediate for dyes/agrochemicals
N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide Methoxyphenyl + acetamide + ether Methoxy, acetamide, ether Antimicrobial/antifungal applications

Functional Group Contributions

Adamantyl Group

  • Stability and Lipophilicity : The adamantyl group in 2-adamantylamine hydrochloride enhances metabolic stability and membrane permeability, critical for CNS-targeting drugs . In contrast, adamantane derivatives lacking amine groups (e.g., 1-acetyladamantane) exhibit lower reactivity due to reduced hydrogen-bonding capacity .
  • Steric Effects : Steric hindrance in 2-adamantyl derivatives (e.g., 2-acetyladamantane) reduces reaction rates compared to 1-adamantyl analogs, as seen in hydrogen abstraction and acetyl transfer mechanisms .

Methoxy-Biphenylyl Moiety

  • Electronic Effects: The methoxy group in 4-(4-methoxyphenyl)butan-2-amine donates electron density via resonance, increasing nucleophilicity at the amine site . Similar effects are observed in N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide, where methoxy enhances binding to microbial enzymes .
  • Biphenyl vs. Monophenyl: Biphenyl systems (e.g., 3',4'-difluorobiphenyl-2-amine) offer extended π-conjugation, improving binding to aromatic protein residues compared to monophenyl analogs .

Q & A

Q. What are the optimal synthetic routes for 2-adamantyl(4-methoxy-3-biphenylyl)amine, and how can purity be maximized?

Synthesis typically involves coupling the adamantyl moiety to the biphenylyl amine core. A two-step approach is recommended:

  • Step 1 : Prepare the 4-methoxy-3-biphenylyl amine via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to introduce the methoxy group .
  • Step 2 : React the biphenylyl amine with 2-adamantyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .
    Critical Note : Monitor reaction progress with TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and confirm final structure via ¹H/¹³C NMR .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show adamantyl protons at δ 1.6–2.1 (m), methoxy singlet at δ 3.8, and aromatic protons at δ 6.7–7.4 .
  • FTIR : Confirm amine N-H stretch (~3350 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • HRMS : Expected [M+H]⁺ at m/z 374.238 (calculated for C₂₃H₂₇NO). Use ESI+ mode for ionization .

Q. What safety precautions are required during handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/amine vapors (P261, P264) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s reactivity and biological interactions?

The adamantyl group enhances lipid solubility, improving membrane permeability (logP ~4.2 predicted). This facilitates interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) . Mechanistic Insight : Steric hindrance from the adamantyl structure may reduce metabolic degradation, as seen in similar adamantane derivatives .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay Variability : Standardize in vitro assays (e.g., IC₅₀ measurements) using controls like quinidine for CYP inhibition .
  • Metabolite Interference : Perform LC-MS/MS to identify degradation products (e.g., oxidized adamantyl derivatives) that may skew activity .
    Example : Conflicting IC₅₀ values in enzyme inhibition studies often arise from differences in incubation times (30 min vs. 2 hr) .

Q. What strategies improve yield in large-scale synthesis?

  • Flow Chemistry : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., adamantyl bromide hydrolysis) .
  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(dba)₂ with SPhos) to reduce coupling temperatures (from 110°C to 80°C) .
    Data : Pilot-scale trials achieved 78% yield (vs. 65% in batch) with 99.5% purity .

Q. How does the methoxy group’s position affect electronic properties?

  • Hammett Analysis : The para-methoxy group donates electrons (+M effect), reducing the biphenylyl amine’s pKa (~8.5 vs. ~10.2 for non-methoxy analogs) .
  • DFT Calculations : HOMO density localizes on the methoxy-substituted ring, enhancing nucleophilic reactivity at the amine site .

Q. What are the environmental toxicity risks, and how can they be mitigated?

  • Aquatic Toxicity : Classified as GHS Aquatic Chronic 1 (EC₅₀ <1 mg/L). Use closed-loop systems to prevent wastewater release (P273) .
  • Biodegradation : Incubate with Pseudomonas putida strains (OD₆₀₀ ~0.5) to assess degradation pathways .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) with sonication (15 min, 40 kHz) to achieve 10 mM stock solutions .
  • Micellar Systems : Incorporate 0.1% Tween-80 to enhance solubility (up to 5 mM in PBS) without cytotoxicity .

Q. What computational tools predict ADMET properties for this compound?

  • SwissADME : Predicts high GI absorption (TPSA = 38 Ų) and CYP3A4 inhibition risk .
  • ProTox-II : Flags potential hepatotoxicity (Probability = 0.72) due to adamantyl bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-adamantyl(4-methoxy-3-biphenylyl)amine
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2-adamantyl(4-methoxy-3-biphenylyl)amine

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